Endothal monohydrate

Overview

Description

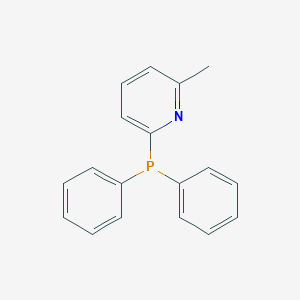

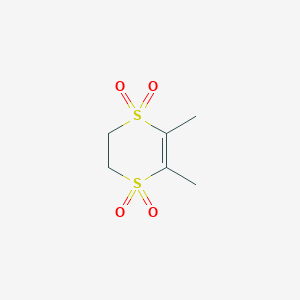

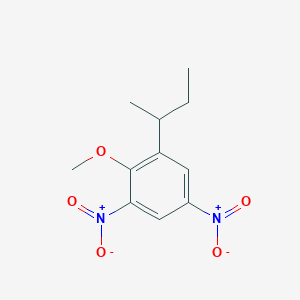

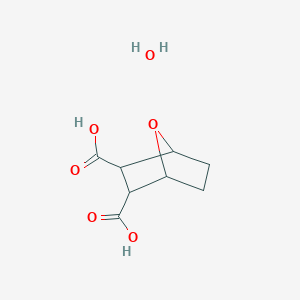

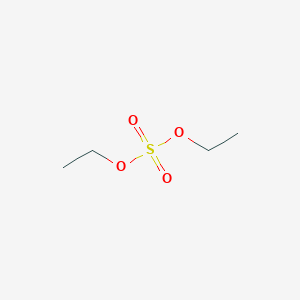

Endothal monohydrate, also known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a selective, contact herbicide widely used for controlling terrestrial and aquatic weeds. It is highly soluble in water and semi-volatile, making it effective in various environmental conditions . This compound is used in agriculture to manage weeds in crops like potatoes, hops, cotton, clover, and alfalfa, and in aquatic environments to control submerged vegetation and algae .

Mechanism of Action

Target of Action

Endothal monohydrate, also known as Endothall, is primarily used as a herbicide for both terrestrial and aquatic plants . It is particularly effective in controlling pondweeds, Potamogeton spp . The primary targets of Endothall are the cells of susceptible plants .

Mode of Action

Endothall is a selective contact herbicide . It works by inhibiting serine-threonine protein phosphatase 1 (PP1), a critical enzyme in various cellular functions . This inhibition disrupts normal cellular processes, leading to the death of the plant cells .

Biochemical Pathways

Endothall interferes with plant respiration, affecting protein and lipid biosynthesis, and disrupting plant cell membranes . It is chemically related to cantharidin, and both compounds are protein phosphatase 2A inhibitors . This inhibition disrupts the normal functioning of the cells, leading to their death .

Pharmacokinetics

It is known that endothall is rapidly biodegradable under aerobic conditions .

Result of Action

The result of Endothall’s action is the death of the targeted plant cells . Symptoms of plant damage, including defoliation and brown, shriveled tissues, become apparent within a week of herbicide application . Plants will fall out of the water column within 3-4 weeks after application .

Action Environment

The action of Endothall is influenced by several environmental factors. Factors such as the density and size of the plants present, water movement, and water temperature determine how quickly Endothall works . It is most effective when applied while plants are actively growing . Additionally, the persistence of Endothall in the environment may be prolonged by adsorption to organic matter or by factors inhibiting microbial activity .

Biochemical Analysis

Biochemical Properties

Endothal monohydrate interacts with various biomolecules in its role as a herbicide. It damages the cells of susceptible plants at the point of contact, but does not affect areas untouched by the herbicide, like roots or tubers

Cellular Effects

This compound has been found to have potential health effects from acute exposures at levels above the Maximum Contaminant Level (MCL), such as depressed breathing and heart rate . Chronic exposure to this compound can lead to increased organ weights and organ-to-body weight ratios of the stomach and intestine .

Molecular Mechanism

The molecular mechanism of this compound involves interfering with plant respiration, affecting protein and lipid biosynthesis, and disrupting plant cell membranes . It causes cellular breakdown of plants within 2-5 days .

Temporal Effects in Laboratory Settings

In laboratory settings, trace-level this compound in water samples can be directly analyzed by ion chromatography mass spectrometry (IC-MS) without labor-intensive sample preparation . The chromatographic separation is achieved in 10 minutes, significantly improving method throughput .

Metabolic Pathways

This compound is readily degraded by microorganisms in lake water and hydrosoil through a pathway involving ring splitting . An Arthrobacter sp. isolated from hydrosoil was able to utilize this compound as the sole source of carbon and energy for its growth .

Preparation Methods

Endothal monohydrate can be synthesized through several routes. One common method involves the reaction of maleic anhydride with furan in the presence of a catalyst to form the bicyclic structure. The reaction conditions typically include moderate temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .

Chemical Reactions Analysis

Endothal monohydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert endothal into less oxidized forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Endothal monohydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its effects on plant physiology and cellular processes.

Medicine: Explored for potential therapeutic uses due to its ability to inhibit protein phosphatase 2A.

Industry: Utilized in water treatment facilities to control algae and other aquatic weeds.

Comparison with Similar Compounds

Endothal monohydrate is chemically related to cantharidin, another compound that inhibits protein phosphatase 2A . Similar compounds include:

Cantharidin: Shares a similar mechanism of action but is more toxic to mammals.

Diquat: Another herbicide used for aquatic weed control but with a different mode of action. This compound is unique due to its selective action and lower toxicity to non-target organisms compared to similar compounds.

Properties

IUPAC Name |

7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLALKDQINFLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037710 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62059-43-2, 145-73-3 | |

| Record name | Endothal monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endothal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endothal monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of endothal as a herbicide?

A1: While the precise mechanism remains unclear, research suggests that endothal disrupts plant physiological processes. Studies using radioactive Carbon-14 labeled endothal demonstrated its translocation within aquatic plants, leading to the hypothesis that endothal may directly injure root tissues following absorption. [] Other research indicates endothal affects osmoregulation in fish. []

Q2: Does endothal affect ethylene production in plants?

A2: Yes, studies have shown that endothal, along with other defoliants, can accelerate ethylene production in cotton leaves. This effect is proposed as a potential mechanism contributing to its defoliant properties. [, ]

Q3: What is the molecular formula and weight of endothal?

A3: Endothal's molecular formula is C8H10O5, and its molecular weight is 186.16 g/mol.

Q4: How does the formulation of endothal impact its effectiveness in aquatic environments?

A4: Research shows that liquid formulations of endothal are more effective in controlling algal mats, floating plants, and emergent plants, while granular formulations are more effective against submerged rooted plants. []

Q5: How long do detectable residues of endothal persist in water?

A5: The persistence of endothal residues in water depends on the initial concentration. Detectable residues of 0.3 ppm disappeared within 8 days, while 0.6 ppm persisted for up to 2 weeks. Concentrations of 1.0 to 3.0 ppm required up to 25 days to dissipate completely. []

Q6: What safety considerations should be taken into account when using endothal?

A6: Endothal exhibits toxicity to fish, with different formulations showing varying levels of toxicity. For instance, while the di-N,N'-dimethylococoamine salt (TD-47) is a more potent herbicide, it also exhibits significantly higher toxicity to fish compared to the disodium salt. []

Q7: Has endothal demonstrated effectiveness in controlling specific aquatic weeds?

A7: Yes, endothal effectively controls various aquatic weed species, including Eurasian watermilfoil (Myriophyllum spicatum) and dioecious hydrilla (Hydrilla verticillata). Research shows that higher concentrations and longer exposure times lead to increased control. []

Q8: What is the efficacy of endothal in controlling sagittaria in irrigation channels?

A8: Endothal has proven highly effective in controlling both emergent and submerged forms of sagittaria (Sagittaria platyphylla) in static irrigation channels during winter. []

Q9: Does endothal accumulate in rice plants grown in treated paddy fields?

A9: Studies in Italian rice paddy fields show that while endothal residues are detectable in water for a period after application, rice samples collected at harvest time showed no detectable residues. []

Q10: What are the toxic effects of endothal on fish?

A10: Endothal's toxicity to fish is attributed to its interference with osmoregulation, as evidenced by chemical changes in blood serum following intraperitoneal injection. []

Q11: How does the presence of other herbicides influence copper uptake in hydrilla when treated with copper sulfate?

A11: Interestingly, combining copper sulfate with specific herbicides like diquat, paraquat, ametryne, atrazine, or terbutryne at certain concentrations and contact times can enhance copper uptake in hydrilla (Hydrilla verticillata). Conversely, combining copper sulfate with fenac, dichlobenil, diuron, an amine salt of endothal, or dinitrophenol did not affect copper uptake. This suggests complex interactions between herbicides and their potential impact on the environment. []

Q12: Are there alternative herbicides to endothal for controlling submerged aquatic weeds in Victoria, Australia?

A12: Due to the heavy reliance on acrolein, a highly toxic herbicide, for submerged aquatic weed control in Victorian irrigation channels, research has explored alternatives. Diquat has shown promise as a potential substitute, demonstrating efficacy against various key species, including cabomba, sagittaria, elodea, floating pondweed, and ribbon weed. []

Q13: Can fluorescent dyes be used to track the movement and predict the concentration of endothal in aquatic environments?

A13: Yes, research suggests that 'Rhodamine WT' dye can effectively simulate endothal dissipation in moving water. Studies in Florida's Three Sisters tidal canals demonstrated significant correlations between dye and endothal concentrations, indicating the potential for using dye tracing to predict endothal behavior in aquatic systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimidine, 5-[(2-propynyloxy)methyl]-(9CI)](/img/structure/B166053.png)